

Confirming the Covalent Binding of MYF-03-176 to TEAD: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental evidence supporting the covalent binding of MYF-03-176 to the TEA Domain (TEAD) family of transcription factors. It also presents a comparative overview of MYF-03-176 with other alternative covalent TEAD inhibitors, supported by experimental data.

MYF-03-176 is an orally active, potent, and irreversible inhibitor of TEAD transcriptional activity. [1][2] It was developed through the optimization of its precursor, MYF-03-69, and targets a conserved cysteine residue within the central palmitoylation pocket of TEAD proteins.[3][4] This covalent modification disrupts the interaction between TEAD and its co-activator YAP, thereby suppressing the transcription of target genes involved in cell proliferation and survival.[3][5]

Evidence of Covalent Binding

The covalent interaction of the **MYF-03-176** chemical scaffold with TEAD has been robustly demonstrated through multiple lines of experimental evidence, primarily using its closely related precursor, MYF-03-69.

Intact Protein Mass Spectrometry: Analysis of the intact TEAD2 YAP-binding domain (YBD) after incubation with a 10-fold molar excess of MYF-03-69 for one hour at room temperature showed 100% labeling of the protein.[5] This complete modification of the protein provides strong evidence of a stable, covalent adduct formation.







Tandem Mass Spectrometry (MS/MS): To pinpoint the exact site of covalent modification, the TEAD2-MYF-03-69 adduct was subjected to trypsin digestion followed by MS/MS analysis. This peptide mapping technique identified Cysteine 380 (C380) as the specific amino acid residue modified by MYF-03-69.[5]

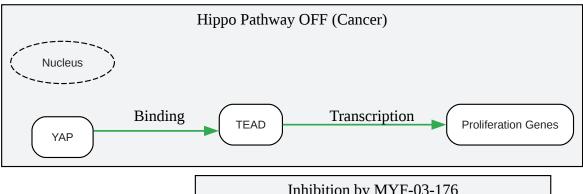
X-ray Crystallography: The high-resolution (1.68 Å) co-crystal structure of MYF-03-69 in complex with TEAD1 YBD unequivocally confirmed the formation of a covalent bond with the conserved cysteine residue, Cys359 (the equivalent of C380 in TEAD2).[6]

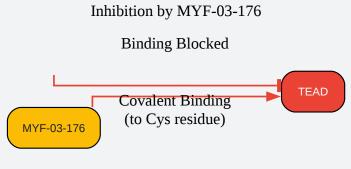
Given that MYF-03-176 is a structurally optimized analog of MYF-03-69, it is inferred to share the same covalent binding mechanism.[4]

Signaling Pathway and Experimental Workflow

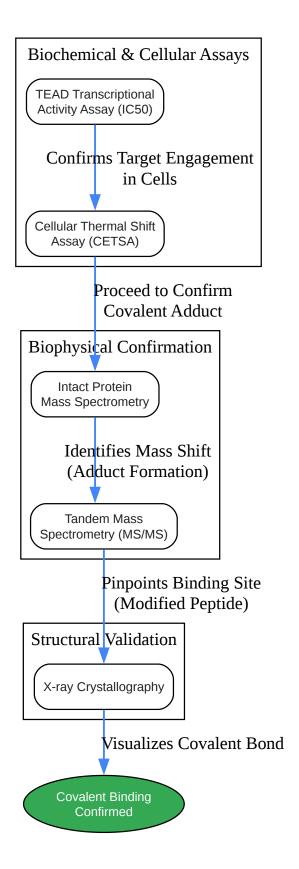
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. When the pathway is inactive, the transcriptional co-activator YAP translocates to the nucleus and binds to TEAD transcription factors, leading to the expression of genes that promote cell proliferation. In many cancers, the Hippo pathway is dysregulated, leading to YAP/TEAD-driven tumor growth. Covalent inhibitors like **MYF-03-176** target the palmitoylation pocket of TEAD, preventing its interaction with YAP and thereby inhibiting oncogenic signaling.



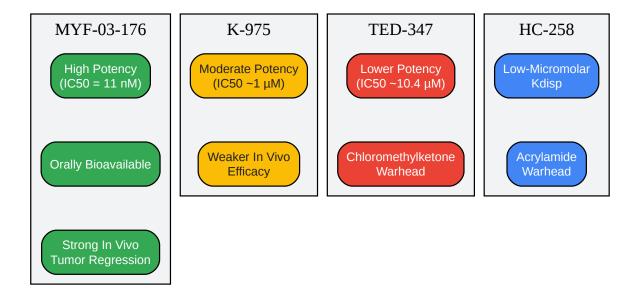












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